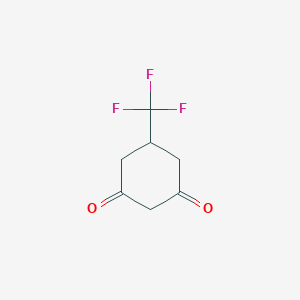

5-(Trifluoromethyl)cyclohexane-1,3-dione

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECFBOFLRZHLSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731303 | |

| Record name | 5-(Trifluoromethyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124612-15-3 | |

| Record name | 5-(Trifluoromethyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Trifluoromethyl)cyclohexane-1,3-dione synthesis from ethyl trifluoroacetate

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)cyclohexane-1,3-dione from Ethyl Trifluoroacetate

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Chemistry

The incorporation of fluorine, and specifically the trifluoromethyl (CF3) group, into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique electronic properties of the CF3 group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Cyclohexane-1,3-diones, in turn, are versatile synthetic intermediates, prized for their utility in constructing a wide array of complex heterocyclic systems and natural products.[1][2][3] This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to this compound, a valuable building block that marries the advantageous properties of the CF3 group with the synthetic flexibility of the cyclohexane-1,3-dione scaffold.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a causal understanding of the experimental choices, grounded in established chemical principles and supported by authoritative literature.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A direct, one-step synthesis of this compound from ethyl trifluoroacetate is not synthetically feasible. A more strategic, multi-step approach is required. Our retrosynthetic analysis deconstructs the target molecule to reveal a logical and achievable forward synthesis pathway starting from readily available precursors.

The key disconnection in our target molecule is the bond formation that establishes the cyclic dione structure. This immediately suggests a Michael addition followed by an intramolecular cyclization, a common strategy for constructing six-membered rings.[4][5] This leads us to two primary synthons: a trifluoromethylated Michael acceptor and a C3 dicarbonylic equivalent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 5. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

physicochemical properties of 5-(Trifluoromethyl)cyclohexane-1,3-dione

An In-depth Technical Guide on the Physicochemical Properties of 5-(Trifluoromethyl)cyclohexane-1,3-dione

Abstract

This compound (CAS No. 124612-15-3) is a fluorinated β-dicarbonyl compound of significant interest in synthetic and medicinal chemistry. Its utility as a highly functionalized building block stems from the unique electronic properties conferred by the trifluoromethyl group, which modulates the reactivity and acidity of the cyclohexane-1,3-dione core. This guide provides a comprehensive overview of its core physicochemical properties, leveraging both available data and predictive methodologies. It is intended for researchers, scientists, and drug development professionals who seek to understand and utilize this compound in their work. This document outlines predicted characteristics and provides standardized protocols for their experimental validation, ensuring a framework for reproducible and reliable application.

Introduction and Molecular Structure

This compound is a versatile synthetic intermediate.[1] The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position significantly influences the molecule's acidity, enol content, and reactivity, making it a valuable precursor for the synthesis of various heterocyclic compounds and potential bioactive molecules.[1] Its derivatives have been explored for applications including the development of novel anticonvulsants.[1] Understanding its fundamental physicochemical properties is paramount for its effective application in reaction design, formulation, and biological screening.

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 124612-15-3

-

Molecular Formula: C₇H₇F₃O₂

-

Molecular Weight: 180.12 g/mol [2]

Core Physicochemical Parameters

The following table summarizes the known and predicted physicochemical data for this compound. It is critical to note that several of these parameters are derived from computational predictions and await experimental confirmation.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₇H₇F₃O₂ | Experimental | [2] |

| Molecular Weight | 180.12 g/mol | Calculated | [2] |

| Appearance | White solid | Experimental | [2] |

| Melting Point | 140-142 °C | Experimental | [2] |

| Boiling Point | 222.4 ± 40.0 °C | Predicted | [2] |

| Density | 1.359 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 4.14 ± 0.20 | Predicted | [2] |

Keto-Enol Tautomerism: The Influence of the Trifluoromethyl Group

A hallmark of β-dicarbonyl compounds like cyclohexane-1,3-dione is their existence as an equilibrium mixture of keto and enol tautomers. The acidic proton on the α-carbon (C2) can be readily removed, and the resulting enolate can be protonated on one of the oxygen atoms. The electron-withdrawing nature of the -CF₃ group at the 5-position is expected to significantly increase the acidity of the methylene protons at C2 and C4/C6, thereby influencing the position of the tautomeric equilibrium. The predicted pKa of 4.14 suggests a highly acidic character for a dicarbonyl compound, likely favoring the enol form, which is stabilized by intramolecular hydrogen bonding and conjugation.

Caption: Keto-enol tautomerism of this compound.

Predicted Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be complex due to the chiral center at C5 and the diastereotopic nature of the methylene protons.

-

CH-CF₃ (C5): A multiplet is expected for the proton at the 5-position.

-

CH₂ (C4, C6): The methylene protons adjacent to the stereocenter will be diastereotopic and are expected to appear as complex multiplets.

-

CH₂ (C2): The methylene protons between the two carbonyl groups will likely show a distinct chemical shift, and their appearance will depend on the rate of enolization. In the enol form, this signal would be absent and replaced by a vinyl proton signal.

-

Enolic OH: If the enol form is present, a broad singlet, typically downfield, would be observed.

-

-

¹³C NMR:

-

C=O: Two signals for the carbonyl carbons are expected in the range of 190-210 ppm.

-

CF₃: A quartet due to C-F coupling.

-

CH, CH₂: Signals for the aliphatic carbons would appear in the upfield region.

-

-

¹⁹F NMR: A singlet is expected for the -CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for its functional groups:

-

C=O Stretch: A strong, sharp absorption band in the region of 1700-1740 cm⁻¹ is characteristic of the ketone functional groups. Due to conjugation in the enol form, an additional C=O stretching band at a lower frequency (1650-1680 cm⁻¹) might be observed.

-

C-F Stretch: Strong absorption bands are expected in the region of 1000-1350 cm⁻¹ corresponding to the C-F bonds of the trifluoromethyl group.

-

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

-

O-H Stretch (Enol): A broad absorption band in the 3200-3600 cm⁻¹ region would be indicative of the presence of the enol form.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 180.12 would be expected. The fragmentation pattern of cyclohexanediones can be complex, but likely fragmentation pathways would involve:

-

Loss of the trifluoromethyl group ([M-CF₃]⁺).

-

Retro-Diels-Alder type fragmentations, which are common for cyclic systems.

-

Cleavages alpha to the carbonyl groups.

Predicted Solubility and Lipophilicity

-

Solubility: Based on its structure, this compound is expected to have low solubility in water and non-polar solvents like hexanes. It is predicted to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, as well as chlorinated solvents like dichloromethane. The parent compound, cyclohexane-1,3-dione, is known to be soluble in DMSO.[3]

-

Lipophilicity (LogP): The trifluoromethyl group is known to significantly increase lipophilicity. Therefore, this compound is expected to have a higher LogP value compared to unsubstituted cyclohexane-1,3-dione, which is an important consideration in drug design for membrane permeability.

Experimental Verification Workflows

To move from prediction to empirical data, standardized experimental protocols are required. The following sections provide step-by-step methodologies for the determination of key physicochemical properties.

General Experimental Workflow Diagram

Caption: A generalized workflow for physicochemical property determination.

Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Method Setup:

-

Set the initial temperature to 25°C.

-

Ramp the temperature at a rate of 10°C/min up to 160°C.

-

Use an inert nitrogen purge gas at a flow rate of 50 mL/min.

-

-

Data Acquisition: Run the experiment and record the heat flow as a function of temperature.

-

Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm represents the complete melting of the sample.

Protocol for pKa Determination by Potentiometric Titration

-

System Preparation: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

-

Conclusion

This compound is a compound with significant potential, primarily driven by the electronic influence of its trifluoromethyl substituent. This guide has synthesized the available experimental data with robust theoretical predictions to provide a detailed physicochemical profile. The predicted high acidity and potential for enolization are key characteristics that will govern its reactivity in synthetic applications. While this document provides a strong foundational understanding, the authors strongly recommend the experimental validation of the predicted properties using the standardized protocols outlined herein. Such empirical data will be invaluable for the continued development and application of this important chemical entity.

References

tautomerism in 5-(Trifluoromethyl)cyclohexane-1,3-dione

An In-depth Technical Guide to the Tautomerism of 5-(Trifluoromethyl)cyclohexane-1,3-dione

Abstract

This technical guide provides a comprehensive examination of the keto-enol . The presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position significantly influences the position of the tautomeric equilibrium compared to its non-fluorinated analogs. This document will explore the underlying principles of this phenomenon, detail robust experimental and computational methodologies for its characterization, and present expected analytical data. This guide is intended for researchers, medicinal chemists, and drug development professionals who utilize β-dicarbonyl compounds as key synthetic intermediates and pharmacophores.

Introduction: The Phenomenon of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2][3] These two forms are constitutional isomers that readily interconvert, most commonly through the migration of a proton and the shifting of adjacent pi-electrons.[1][3] The position of this equilibrium is highly sensitive to molecular structure, solvent, and temperature.[4][5]

For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[6] However, in β-dicarbonyl systems like cyclohexane-1,3-dione, the enol form gains significant stability through the formation of a conjugated π-system and, in acyclic systems, a stabilizing intramolecular hydrogen bond.[6]

The subject of this guide, this compound, introduces a powerful electronic perturbation into the cyclic β-dicarbonyl scaffold.[7][8] The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry, and its presence is anticipated to dramatically influence the acidity of the α-protons and the relative stability of the keto and enol tautomers.[9]

The Inductive Effect of the Trifluoromethyl Group on Tautomeric Equilibrium

The CF₃ group exerts a profound influence on the keto-enol equilibrium primarily through its strong inductive effect (-I). This effect has two major consequences:

-

Increased Acidity of α-Hydrogens: The electron-withdrawing fluorine atoms pull electron density away from the cyclohexane ring, increasing the acidity of the protons on the carbons alpha to the carbonyl groups (C4 and C6). This facilitates their removal under basic or even neutral conditions, promoting the formation of the enolate intermediate, which is a precursor to the enol form.[2]

-

Stabilization of the Enol Form: The inductive effect of the CF₃ group stabilizes the electron-rich enol tautomer.[9][10] Trifluoromethyl-β-diketones generally exist as mixtures of chelated cis-enol forms in nonpolar media.[10] The electron density delocalized in the conjugated enol system is stabilized by the powerful electron-withdrawing nature of the substituent. Consequently, the equilibrium is expected to shift significantly towards the enol form.

The tautomeric equilibrium for this compound can be visualized as follows:

Figure 1: Keto-enol equilibrium in this compound.

Experimental and Computational Workflow for Tautomer Analysis

A multi-pronged approach combining spectroscopic analysis and computational modeling provides the most comprehensive understanding of tautomeric equilibria.

Figure 2: General workflow for the investigation of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and quantitative tool for studying tautomerism in solution, as the keto-enol interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[11][12]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Prepare solutions of this compound (~10 mg/mL) in various deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to assess solvent effects on the equilibrium.

-

Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K).

-

Spectral Analysis:

-

Keto Form: Identify the characteristic signals for the diastereotopic protons of the CH₂ groups, which will likely appear as complex multiplets.

-

Enol Form: Look for a sharp singlet corresponding to the vinylic proton (=CH) and a broad singlet for the enolic hydroxyl proton (-OH). The position of the -OH signal is highly solvent-dependent.

-

-

Quantification: Determine the molar ratio of the two tautomers by integrating the signals corresponding to the vinylic proton of the enol form and a well-resolved signal from the keto form. The equilibrium constant, K_T = [Enol]/[Keto], can then be calculated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is effective for studying tautomerism because the keto and enol forms possess different chromophores.[13][14][15] The conjugated π-system of the enol form absorbs light at a longer wavelength (a bathochromic shift) compared to the n→π* transition of the isolated carbonyl groups in the keto form.[16]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Sample Preparation: Prepare dilute solutions (~10⁻⁴ M) of the compound in solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

-

Spectral Analysis:

-

Identify the absorption maximum (λ_max) for the n→π* transition of the keto form (typically < 300 nm) and the π→π* transition of the conjugated enol form (typically > 300 nm).

-

Observe the change in the relative intensities of these bands as a function of solvent polarity to qualitatively assess the shift in the tautomeric equilibrium. A combined theoretical-experimental approach can be used for a more quantitative determination of the keto/enol ratio.[15]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid method to identify the functional groups present in each tautomer.[11]

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid (KBr pellet), a thin film, or in solution (e.g., in CCl₄).

-

Data Acquisition: Obtain the FT-IR spectrum.

-

Spectral Analysis:

-

Keto Form: A strong, sharp absorption band between 1700-1740 cm⁻¹ corresponding to the C=O stretching vibrations of the cyclic ketone.

-

Enol Form: A broad absorption band in the region of 3200-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded enol. A strong C=O stretching band (conjugated ketone) around 1650-1680 cm⁻¹, and a C=C stretching band around 1600-1640 cm⁻¹.[11]

-

Summary of Expected Spectroscopic Data

The following table summarizes the anticipated spectroscopic signatures for the keto and enol tautomers of this compound.

| Spectroscopic Technique | Keto Tautomer | Enol Tautomer |

| ¹H NMR | Diastereotopic CH₂ protons (complex multiplets, ~2.5-3.5 ppm) | Vinylic =CH proton (singlet, ~5.5-6.0 ppm), Enolic OH (broad singlet, ~10-15 ppm) |

| ¹³C NMR | C=O (~200-210 ppm), CH₂ groups (~30-50 ppm) | C=O (~190-200 ppm), Vinylic carbons (~100 and ~175 ppm) |

| ¹⁹F NMR | Single resonance for the -CF₃ group | Single resonance, potentially shifted from the keto form |

| UV-Vis | λ_max for n→π* transition (~270-290 nm) | λ_max for π→π* transition (~300-340 nm) |

| FT-IR (cm⁻¹) | C=O stretch (~1715 cm⁻¹), C-H stretch (~2850-3000 cm⁻¹) | Broad O-H stretch (~2500-3200 cm⁻¹), Conjugated C=O stretch (~1660 cm⁻¹), C=C stretch (~1610 cm⁻¹) |

The Role of Computational Chemistry

In parallel with experimental work, computational methods like Density Functional Theory (DFT) can provide invaluable insights.[17] By calculating the Gibbs free energies (ΔG) of both the keto and enol tautomers in the gas phase and in various solvent continua, it is possible to predict the position of the equilibrium.[18] These calculations can corroborate experimental findings and help rationalize the observed solvent effects.

Conclusion

The tautomeric behavior of this compound is dominated by the powerful electron-withdrawing nature of the trifluoromethyl substituent. This group significantly increases the acidity of the α-protons and stabilizes the resulting enol form, pushing the keto-enol equilibrium strongly in favor of the enol tautomer. A synergistic approach utilizing NMR for quantification, UV-Vis and IR for qualitative identification, and computational modeling for theoretical validation, provides a robust framework for the comprehensive characterization of this important chemical phenomenon. Understanding and controlling this equilibrium is critical for professionals in drug discovery and chemical synthesis who leverage such fluorinated building blocks.

References

- 1. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 55579-73-2 | 5-(2-TRIFLUOROMETHYL-PHENYL)-CYCLOHEXANE-1,3-DIONE [fluoromart.com]

- 8. researchgate.net [researchgate.net]

- 9. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. scispace.com [scispace.com]

- 14. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. [PDF] Computational Studies on the Keto-Enol Tautomerism of Acetylacetone | Semantic Scholar [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Methylene Group in 5-(Trifluoromethyl)cyclohexane-1,3-dione

Introduction

5-(Trifluoromethyl)cyclohexane-1,3-dione is a highly functionalized and reactive intermediate of significant interest in synthetic organic chemistry, medicinal chemistry, and materials science.[1] Its structure, featuring a cyclohexane-1,3-dione core substituted with a potent electron-withdrawing trifluoromethyl (-CF₃) group, imparts unique chemical properties, particularly to the C2 methylene group. This guide provides a comprehensive exploration of the factors governing the reactivity of this active methylene group, detailing its engagement in a variety of pivotal organic transformations. For researchers and drug development professionals, understanding the nuanced reactivity of this building block is paramount for the rational design and synthesis of novel fluorinated heterocyclic compounds, potential agrochemicals, and pharmacologically active agents.[1][2]

Core Principles: Electronic Effects and Keto-Enol Tautomerism

The reactivity of the C2 methylene group in this compound is fundamentally dictated by the powerful inductive effect of the trifluoromethyl group and the resonance stabilization afforded by the dicarbonyl system.

-

Inductive Effect: The -CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence at the C5 position significantly acidifies the protons of the C2 methylene group. This acidification occurs through sigma bonds, pulling electron density away from the C2 carbon and weakening the C-H bonds, thus facilitating deprotonation.

-

Resonance and Tautomerism: Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between its diketo and enol forms.[3][4] The resulting enolate, formed upon deprotonation of the C2 carbon, is highly stabilized by resonance, with the negative charge delocalized over both oxygen atoms and the C2 carbon. This stabilization makes the C2 protons significantly more acidic than those of a simple ketone, rendering the methylene group a potent nucleophile in its enolate form.

The equilibrium between the keto and enol forms is crucial for the compound's reactivity profile. While many reactions proceed via the enolate, the enol itself can also participate in certain transformations.

Caption: Keto-Enol Tautomerism in this compound.

Synthesis of the Core Scaffold

The preparation of this compound is typically achieved through a Michael-Claisen condensation sequence. A common approach involves the reaction of a keto-ester with a trifluoromethylated Michael acceptor under basic conditions, followed by hydrolysis and decarboxylation to yield the target dione.[1] This method provides a reliable route to this valuable fluorinated building block.

Caption: General workflow for the synthesis of the title compound.

Key Transformations of the Active Methylene Group

The enhanced acidity and nucleophilicity of the C2 position enable a diverse range of chemical transformations, making this compound a versatile precursor.

C-Acylation: Synthesis of β-Triketones

The reaction of the dione with acylating agents is a direct route to β-triketones, a structural motif present in numerous biologically active compounds, including commercial herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][5]

Causality in Experimental Design: The acylation is typically performed by first forming the enolate with a suitable base. The choice of acylating agent (e.g., an unactivated carboxylic acid with a coupling agent or a more reactive benzoyl chloride) and reaction conditions determines the efficiency of the transformation.[2]

Experimental Protocol: Synthesis of 2-Benzoyl-5-(trifluoromethyl)cyclohexane-1,3-dione [2]

-

Enolate Formation: To a solution of this compound (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere (N₂), add triethylamine (2.2 mmol). Stir the mixture at room temperature for 15 minutes.

-

Acylation: Add a solution of benzoyl chloride (1.1 mmol) in dry dichloromethane (5 mL) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction with 1 M HCl (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired β-triketone.

Knoevenagel Condensation: Formation of Arylmethylene Derivatives

The Knoevenagel condensation is a cornerstone reaction for C=C bond formation, involving the reaction of the active methylene compound with an aldehyde or ketone.[6] The resulting arylmethylene derivatives are key intermediates for the synthesis of xanthenediones and other complex heterocyclic systems.[7][8]

Mechanism Insight: The reaction is typically catalyzed by a weak base (e.g., piperidine), which facilitates the initial deprotonation of the dione. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.

Caption: Key steps of the Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde [7][8]

-

Reactant Mixture: In a round-bottom flask, combine this compound (1.0 mmol), benzaldehyde (1.0 mmol), and ethanol (15 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).

-

Reaction: Reflux the mixture with stirring for 2-3 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure 2-(phenylmethylene)-5-(trifluoromethyl)cyclohexane-1,3-dione.

Michael Addition: Carbon-Carbon Bond Formation

The enolate derived from this compound is an excellent Michael donor, capable of undergoing conjugate addition to α,β-unsaturated systems.[9][10] This reaction is a powerful tool for constructing more complex carbon skeletons.

Self-Validating System: The reaction's success relies on the use of a base strong enough to generate the enolate but not so strong as to cause self-condensation or unwanted side reactions with the Michael acceptor.[10] Catalytic amounts of a mild base are often sufficient.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone [9][10]

-

Reactant Setup: Dissolve this compound (1.0 mmol) in a suitable solvent such as THF (10 mL) in a flask under an inert atmosphere.

-

Base Addition: Add a catalytic amount of a base like sodium ethoxide (0.1 mmol) and stir for 10 minutes.

-

Michael Acceptor: Add methyl vinyl ketone (1.1 mmol) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting dione.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, concentrate, and purify the residue by column chromatography to yield the Michael adduct.

Synthesis of Heterocyclic Scaffolds

The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide array of five- and six-membered heterocyclic compounds.[11][12] By reacting with various binucleophiles, complex ring systems can be constructed in a single step. This is particularly valuable in drug discovery for generating compound libraries.[1][13]

-

Pyrazoles: Condensation with hydrazine or substituted hydrazines.

-

Isoxazoles: Reaction with hydroxylamine.

-

Pyrimidines: Reaction with urea or thiourea.

-

Benzoxanthenones: Tandem Knoevenagel/Michael/Cyclodehydration reactions with aldehydes.[8]

-

Carbazoles: Fischer indole-type synthesis starting from the corresponding phenylhydrazone.[14]

Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazole Derivative

-

Condensation: To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL), add hydrazine hydrate (1.1 mmol).

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.

-

Purification: Collect the resulting precipitate by filtration, wash thoroughly with water to remove acetic acid, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole product.

Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 124612-15-3 | [15] |

| Molecular Formula | C₇H₇F₃O₂ | [15] |

| Formula Weight | 180.12 g/mol | [15] |

| Appearance | White solid | [15] |

| Melting Point | 140-142 °C | [15] |

| pKa (Predicted) | 4.14 ± 0.20 | [15] |

Conclusion

The methylene group in this compound is a highly activated and versatile reaction center. The synergistic electron-withdrawing effects of the adjacent carbonyl groups and the distal trifluoromethyl group render its protons exceptionally acidic, facilitating the formation of a stabilized enolate nucleophile. This inherent reactivity has been harnessed in a wide range of essential organic transformations, including C-C and C=C bond-forming reactions like acylations, alkylations, Knoevenagel condensations, and Michael additions. Furthermore, its role as a key precursor in the synthesis of diverse and complex fluorinated heterocyclic systems underscores its importance as a building block for agrochemical, pharmaceutical, and materials science research. A thorough understanding of the principles outlined in this guide empowers scientists to strategically employ this valuable intermediate in the design and execution of innovative synthetic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. "C-acylation of 5-trifluoromethyl-1,3-cyclohexanedione with substituted" by Shondra N Gipson [digitalscholarship.tnstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Michael Addition | Chem-Station Int. Ed. [en.chem-station.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy [arch.astate.edu]

- 14. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | 124612-15-3 [amp.chemicalbook.com]

solubility of 5-(Trifluoromethyl)cyclohexane-1,3-dione in organic solvents

An In-Depth Technical Guide to the Solubility of 5-(Trifluoromethyl)cyclohexane-1,3-dione in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a building block in organic synthesis and require a deep understanding of its behavior in various solvent systems. This document moves beyond a simple data sheet, offering a framework for predicting solubility and a detailed protocol for its empirical determination.

Introduction: The Significance of a Fluorinated Building Block

This compound is a highly functionalized cyclic β-diketone. The incorporation of a trifluoromethyl group (-CF₃) imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and materials science.[1] Understanding the solubility of this compound is paramount for its effective use, influencing reaction kinetics, purification strategies (such as crystallization), and formulation development.

This guide will first delve into the physicochemical properties of this compound to establish a theoretical basis for its solubility. We will then explore predictive models, including the principle of "like dissolves like" and Hansen Solubility Parameters. Finally, a detailed, field-proven experimental protocol for determining solubility via the shake-flask method is provided, ensuring that researchers can generate reliable and reproducible data.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃O₂ | [2] |

| Molecular Weight | 180.12 g/mol | [2] |

| Melting Point | 140-142 °C | [2] |

| Boiling Point (Predicted) | 222.4 ± 40.0 °C | [2] |

| Appearance | White to off-white solid | [3] |

The structure of this compound reveals several key features that govern its solubility:

-

β-Diketone Moiety: This functional group can exist in keto-enol tautomeric forms. The enol form introduces a hydroxyl group capable of acting as a hydrogen bond donor and acceptor. In many organic solvents, the enol form of β-diketones is significantly present, which can enhance solubility in polar, protic solvents.[4]

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and significantly increases the lipophilicity of the molecule. This suggests a preference for less polar, or non-polar, aprotic solvents.

-

Cyclohexane Ring: The aliphatic ring contributes to the non-polar character of the molecule.

The interplay between the polar β-diketone group and the non-polar trifluoromethyl and cyclohexane components suggests a nuanced solubility profile, with appreciable solubility expected in a range of solvents of intermediate polarity.

Theoretical Framework for Solubility Prediction

While empirical determination is the gold standard, theoretical models provide a rational basis for solvent selection, saving time and resources.

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] For this compound, we can predict the following:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the enol form of the diketone. Moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing for favorable interactions with the polar β-diketone moiety. Good solubility is anticipated.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The lipophilic trifluoromethyl group and cyclohexane backbone suggest some affinity for non-polar solvents. However, the polar diketone group will likely limit solubility in highly non-polar solvents. Low to moderate solubility is predicted.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[7][8][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[10] A solvent is likely to dissolve a solute if their HSP values are similar.

While the exact HSP values for this compound are not published, they can be estimated based on its structure. The presence of the fluorinated group and the carbonyls will contribute to the δP and δH components. A solvent with a balanced HSP profile is likely to be a good candidate for dissolution.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility profile for this compound. It is crucial to note that this is a predictive guide, and experimental verification is necessary.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-Polar | Low | Dominated by non-polar interactions, but insufficient to overcome the polarity of the diketone. |

| Toluene | Non-Polar, Aromatic | Low to Moderate | Aromatic ring offers some polarizability, may interact better with the solute than hexane. |

| Dichloromethane | Polar Aprotic | Moderate to High | Good balance of polarity to interact with the diketone without strong hydrogen bonding. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions with the carbonyl groups are expected. |

| Ethyl Acetate | Polar Aprotic | High | A good balance of polarity and hydrogen bond accepting capability. |

| Acetonitrile | Polar Aprotic | High | High polarity and ability to accept hydrogen bonds. |

| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding, but the non-polar regions of the solute may limit miscibility. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, with slightly better solubilizing power for non-polar components. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A highly polar aprotic solvent capable of strong interactions with the solute. |

| Water | Polar Protic | Low | The large non-polar surface area from the trifluoromethyl group and the ring will likely lead to poor aqueous solubility. |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[11][12][13][14]

Rationale for the Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. By measuring the concentration of the solute in the saturated solution, a precise solubility value can be obtained. The extended incubation time (typically 24 hours or more) allows for the determination of thermodynamic solubility, which is a critical parameter for lead optimization and formulation.[11][15]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV), or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure a saturated solution is formed. A good starting point is to add approximately 10-20 mg of the compound.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[11][12] For compounds that are slow to dissolve, a 48 or 72-hour incubation may be necessary. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

-

Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle by letting them stand for at least one hour in the same temperature-controlled environment.

-

Sample Collection: Carefully draw the supernatant into a syringe, avoiding any solid particles. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is crucial to remove any fine particulates that could interfere with the analysis.

-

Quantification:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile).

-

From the stock solution, create a series of calibration standards of known concentrations.

-

Analyze the calibration standards using HPLC or UV-Vis spectroscopy to generate a calibration curve.

-

Dilute the filtered saturated solution as necessary to fall within the linear range of the calibration curve and analyze it using the same method.

-

-

Calculation: Determine the concentration of the saturated solution from the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility Measurements

-

Temperature: The solubility of solids in liquids generally increases with temperature.[16] Therefore, it is critical to control the temperature accurately during the equilibration and separation steps. All solubility data should be reported with the corresponding temperature.

-

Purity of the Compound: Impurities can significantly affect the measured solubility. It is essential to use a well-characterized compound with high purity.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is good practice to characterize the solid form of the compound being tested.

Conclusion

References

- 1. 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | 144128-67-6 | Benchchem [benchchem.com]

- 2. This compound | 124612-15-3 [amp.chemicalbook.com]

- 3. 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | 55579-73-2 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. kinampark.com [kinampark.com]

- 9. specialchem.com [specialchem.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. enamine.net [enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. youtube.com [youtube.com]

A Theoretical and Computational Guide to the Structural Landscape of 5-(Trifluoromethyl)cyclohexane-1,3-dione

Abstract

5-(Trifluoromethyl)cyclohexane-1,3-dione is a key building block in the synthesis of novel fluorinated heterocyclic compounds with potential pharmacological applications.[1] Its chemical reactivity and biological activity are intrinsically linked to its three-dimensional structure, which is governed by a delicate interplay of keto-enol tautomerism and cyclohexane ring conformational dynamics. This in-depth technical guide provides a comprehensive theoretical framework for investigating the structural landscape of this molecule using modern computational chemistry techniques. We will explore the underlying principles of its tautomeric and conformational preferences, detail a rigorous computational methodology for its characterization, and present a theoretical analysis of its key structural features. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural chemistry of fluorinated β-diones.

Introduction: The Significance of Structural Analysis

The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of drug design, the CF3 group is often employed to enhance metabolic stability, binding affinity, and cell permeability. This compound, as a highly functionalized intermediate, serves as a versatile scaffold for the synthesis of various bioactive compounds.[1][2]

The reactivity and interaction of this molecule with biological targets are not solely determined by its chemical formula but by its preferred three-dimensional arrangement in space. Two fundamental equilibria dictate this arrangement:

-

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound can exist as a mixture of diketo and enol tautomers.[3][4] The position of this equilibrium is crucial as the enol form presents a different set of hydrogen bonding capabilities and electronic properties compared to the diketo form.[5]

-

Conformational Isomerism: The cyclohexane ring is not planar and adopts a chair conformation to minimize steric and torsional strain.[6] The bulky trifluoromethyl group can occupy either an axial or equatorial position, leading to two distinct chair conformers with different energies and spatial arrangements.[7]

A thorough understanding of these equilibria is paramount for predicting the molecule's behavior in synthetic reactions and biological systems. Theoretical calculations provide a powerful and cost-effective means to elucidate the relative stabilities of the different tautomers and conformers, offering insights that can guide experimental work and drug design efforts.

Theoretical Methodology: A Validated Approach

The choice of a suitable theoretical methodology is critical for obtaining accurate and reliable results. For systems like this compound, Density Functional Theory (DFT) has been shown to provide a good balance between computational cost and accuracy, particularly for studying tautomeric equilibria and conformational preferences in β-diketones.[8]

Computational Protocol

Here, we outline a step-by-step protocol for the theoretical investigation of this compound:

-

Initial Structure Generation:

-

Construct the 3D structures of all possible isomers:

-

Diketo tautomer with the CF3 group in the axial position.

-

Diketo tautomer with the CF3 group in the equatorial position.

-

Enol tautomer with the CF3 group in the axial position.

-

Enol tautomer with the CF3 group in the equatorial position.

-

-

Ensure correct initial geometries, particularly the chair conformation of the cyclohexane ring.

-

-

Geometry Optimization:

-

Perform full geometry optimization for each initial structure using a suitable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-311+G(2d,2p) basis set, which has demonstrated good performance for similar systems.[8]

-

The optimization process will locate the minimum energy structure for each isomer.

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries at the same level of theory.

-

This step is crucial for two reasons:

-

To confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

-

-

Energy Calculations:

-

Calculate the single-point energies of the optimized structures.

-

Correct these energies with the ZPVE to obtain the total energies at 0 K.

-

Calculate the Gibbs free energies at 298.15 K by including thermal corrections from the frequency calculations. The relative Gibbs free energies will determine the equilibrium populations of the different isomers.

-

Rationale for Method Selection

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry due to its proven track record in accurately predicting the geometries and relative energies of a wide range of organic molecules.

-

6-311+G(2d,2p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the electron density. The inclusion of diffuse functions (+) is important for accurately describing systems with lone pairs and potential hydrogen bonding, while the polarization functions (2d,p) allow for a more accurate representation of bond angles and molecular shapes.

Results and Discussion: Unraveling the Structural Landscape

Based on established principles of conformational analysis and keto-enol tautomerism, we can predict the likely outcomes of the theoretical calculations.

Keto-Enol Tautomerism

In most simple ketones, the keto form is significantly more stable than the enol form.[5][9] However, in β-dicarbonyl compounds, the enol form can be stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.[5] For cyclic β-diones like cyclohexane-1,3-dione, the formation of an intramolecular hydrogen bond is sterically hindered.[10] Instead, they can be stabilized by intermolecular hydrogen bonding in the condensed phase.[10] The equilibrium is also influenced by the solvent.

Diagram: Keto-Enol Tautomerism

Caption: Equilibrium between the diketo and enol tautomers.

Conformational Analysis of the Cyclohexane Ring

The conformational preference of a substituent on a cyclohexane ring is primarily dictated by steric hindrance. Bulky groups prefer to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[7][11] The trifluoromethyl group is sterically demanding, and therefore, it is expected to strongly prefer the equatorial position.

Diagram: Conformational Equilibrium

Caption: Ring flip equilibrium between axial and equatorial conformers.

Predicted Stability and Structural Parameters

The theoretical calculations are expected to yield the following key findings:

-

Relative Energies: The calculations will provide the relative Gibbs free energies of the four possible isomers. It is anticipated that the diketo tautomer with the trifluoromethyl group in the equatorial position will be the most stable isomer.

-

Geometric Parameters: The optimized geometries will provide detailed information on bond lengths, bond angles, and dihedral angles for each isomer. These parameters can be compared with experimental data for similar molecules to further validate the computational model.

-

Vibrational Frequencies: The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of each isomer, which can be a valuable tool for experimental identification.

Table 1: Predicted Relative Energies and Key Structural Parameters

| Isomer | Tautomer | CF3 Position | Relative Gibbs Free Energy (kcal/mol) (Predicted) | Key Dihedral Angle (C-C-C-C) (Predicted) |

| 1 | Diketo | Equatorial | 0.00 (most stable) | ~55° |

| 2 | Diketo | Axial | > 2.0 | ~55° |

| 3 | Enol | Equatorial | > 1.0 | ~45° (due to C=C) |

| 4 | Enol | Axial | > 3.0 | ~45° (due to C=C) |

Note: The values in this table are predictive and would be populated with the actual results from the computational study.

Implications for Drug Development and Synthesis

The predominance of a single, well-defined conformation (the equatorial diketo form) has significant implications for drug development. It suggests that this compound will present a consistent shape for interaction with enzyme active sites or receptors. This reduces the conformational entropy penalty upon binding, which can be favorable for achieving high binding affinity.

In chemical synthesis, understanding the tautomeric equilibrium is crucial for predicting reactivity. The enol form, even if it is a minor component at equilibrium, is often the reactive species in reactions involving the α-carbon. The presence of the electron-withdrawing trifluoromethyl group is also expected to influence the acidity of the α-protons, further impacting its reactivity.

Conclusion

Theoretical calculations offer a powerful lens through which to view the intricate structural landscape of this compound. By employing a robust computational methodology, we can gain a detailed understanding of the interplay between keto-enol tautomerism and conformational isomerism. This knowledge is not merely academic; it provides actionable insights for medicinal chemists and synthetic chemists, enabling the rational design of novel therapeutics and the optimization of synthetic routes. The principles and protocols outlined in this guide provide a solid foundation for further computational and experimental investigations into this important class of fluorinated building blocks.

References

- 1. researchgate.net [researchgate.net]

- 2. "C-acylation of 5-trifluoromethyl-1,3-cyclohexanedione with substituted" by Shondra N Gipson [digitalscholarship.tnstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Navigating the Reactive Landscape of 5-(Trifluoromethyl)cyclohexane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)cyclohexane-1,3-dione is a highly functionalized building block of significant interest in medicinal chemistry and materials science. The presence of the strongly electron-withdrawing trifluoromethyl group in conjunction with the dicarbonyl system creates a unique electronic landscape, defining distinct sites of electrophilicity and nucleophilicity. This guide provides an in-depth analysis of the molecule's reactive centers, grounded in the principles of electronic effects and keto-enol tautomerism. By understanding these fundamental properties, researchers can strategically design synthetic pathways to novel fluorinated compounds with potential applications in drug discovery and agrochemicals.

Introduction: The Strategic Importance of Fluorinated Diketones

The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules can dramatically alter their physicochemical and biological properties.[1][2] The CF3 group is known for its high electronegativity, metabolic stability, and ability to enhance lipophilicity, making it a valuable substituent in the design of pharmaceuticals and agrochemicals.[2][3] this compound, a cyclic β-dicarbonyl compound, serves as a versatile precursor for the synthesis of a wide range of biologically active molecules, including potential anticonvulsants and herbicides.[4][5] Its utility stems from the interplay of the dicarbonyl moiety and the potent electron-withdrawing nature of the trifluoromethyl group.

Electronic Architecture: Unraveling the Push and Pull

The reactivity of this compound is dictated by the distribution of electron density within the molecule. Two key features govern this distribution: the β-dicarbonyl system and the trifluoromethyl substituent.

The Influence of the β-Dicarbonyl System and Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between the diketo and enol forms.[6][7][8] The α-protons (at the C2, C4, and C6 positions) are acidic due to the ability of the adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.[9][10][11] This enolate is a potent nucleophile.

Keto-Enol Tautomerism of this compound

Caption: Keto-enol tautomerism of the dione.

The equilibrium between the keto and enol forms is crucial. While the diketo form presents electrophilic carbonyl carbons, the enol form and its corresponding enolate provide the primary nucleophilic sites.

The Powerful Inductive Effect of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect).[2][12] This effect significantly influences the electron density throughout the cyclohexane ring, enhancing the electrophilicity of certain positions and increasing the acidity of the α-protons.

Mapping the Reactive Sites: A Duality of Character

The combination of the dicarbonyl system and the trifluoromethyl group gives rise to distinct electrophilic and nucleophilic centers within this compound.

Nucleophilic Sites: The Heart of Carbon-Carbon Bond Formation

The primary nucleophilic character of this compound resides in the enolate form.

-

The α-Carbons (C2, C4, and C6): The protons on the carbons alpha to the carbonyl groups are acidic. Deprotonation by a base generates a resonance-stabilized enolate ion, which is a strong nucleophile.[9][10][13] This enolate can readily attack various electrophiles, leading to the formation of new carbon-carbon bonds. The C2 position, being flanked by two carbonyl groups, is particularly acidic and a primary site for nucleophilic attack. The trifluoromethyl group's electron-withdrawing nature further increases the acidity of these protons, facilitating enolate formation.

Resonance Stabilization of the Enolate

Caption: Resonance delocalization in the enolate.

Electrophilic Sites: The Targets for Nucleophilic Attack

The electrophilic nature of the molecule is centered on the carbonyl carbons and, to a lesser extent, the carbon bearing the trifluoromethyl group.

-

The Carbonyl Carbons (C1 and C3): As in all ketones, the carbonyl carbons are electrophilic due to the polarization of the carbon-oxygen double bond. They are susceptible to attack by nucleophiles. This reactivity is fundamental to reactions like condensation and addition.

-

The β-Carbon in Conjugate Addition: In the enone tautomer, the β-carbon (C2) relative to the remaining carbonyl group can act as an electrophilic site in a Michael (conjugate) addition reaction.[14][15] Nucleophiles can add to this position in a 1,4-manner.

Summary of Reactive Sites

| Site | Nature | Activating Factors | Potential Reactions |

| C2, C4, C6 (α-Carbons) | Nucleophilic (as enolate) | Resonance stabilization by two carbonyls, increased acidity from CF3 group | Alkylation, Acylation, Knoevenagel Condensation, Michael Addition |

| C1, C3 (Carbonyl Carbons) | Electrophilic | Polarization of C=O bond | Nucleophilic addition, Condensation reactions |

| C2 (in enone form) | Electrophilic | Conjugation with carbonyl group | Michael (1,4-conjugate) addition |

Experimental Protocol: Knoevenagel Condensation - A Case Study

To illustrate the nucleophilic character of the α-carbon, the following protocol outlines a general procedure for a Knoevenagel condensation with an aldehyde.

Objective: To demonstrate the reactivity of the nucleophilic C2 position of this compound.

Materials:

-

This compound

-

An aromatic aldehyde (e.g., benzaldehyde)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Glacial acetic acid

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Expected Outcome: The reaction will yield a 2-arylidene-5-(trifluoromethyl)cyclohexane-1,3-dione derivative, demonstrating the nucleophilic attack of the C2-enolate on the electrophilic carbonyl carbon of the aldehyde.

Knoevenagel Condensation Workflow

Caption: Experimental workflow for Knoevenagel condensation.

Conclusion: A Versatile Tool for Chemical Innovation

The dual electrophilic and nucleophilic nature of this compound makes it a highly valuable and versatile building block in synthetic chemistry. The strong electron-withdrawing effect of the trifluoromethyl group not only enhances the reactivity of the dicarbonyl system but also imparts unique properties to the resulting products. A thorough understanding of its electronic landscape is paramount for researchers aiming to leverage this powerful synthon in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. "C-acylation of 5-trifluoromethyl-1,3-cyclohexanedione with substituted" by Shondra N Gipson [digitalscholarship.tnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Beta-Dicarbonyl Synthesis Pathway Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 12. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

Methodological & Application

Strategic Synthesis of Trifluoromethyl-Substituted Pyrazoles Utilizing 5-(Trifluoromethyl)cyclohexane-1,3-dione as a Versatile Precursor

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of pyrazoles from 5-(Trifluoromethyl)cyclohexane-1,3-dione. The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous approved drugs, while the trifluoromethyl (CF₃) group is a critical substituent for enhancing pharmacological properties such as metabolic stability and binding affinity.[1][2][3] The combination of these two moieties yields a privileged scaffold for drug discovery. This document details the underlying reaction mechanisms, provides robust experimental protocols, and discusses the broader applications of the resulting compounds.

The Scientific Rationale: Mechanism of Pyrazole Formation

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and reliable method known as the Knorr pyrazole synthesis.[4][5][6] The reaction proceeds via a cyclocondensation mechanism.

Mechanism Deep Dive:

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the this compound. This step is often the rate-determining step.

-

Formation of Hydrazone Intermediate: Following the initial attack, a dehydration step occurs to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring. In this specific case, the product is a tetrahydro-indazole derivative, which is a fused pyrazole-cyclohexene system.

The trifluoromethyl group, being strongly electron-withdrawing, increases the electrophilicity of the carbonyl carbons in the dione, which can facilitate the initial nucleophilic attack by the hydrazine. When using an unsymmetrical substituted hydrazine (e.g., phenylhydrazine), the reaction can potentially yield two regioisomers. The outcome is dictated by the relative nucleophilicity of the two nitrogen atoms in the hydrazine and the steric hindrance around the carbonyl groups.[7][8]

Caption: General mechanism for the Knorr synthesis of pyrazoles from a 1,3-dione.

Core Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-indazole

This protocol details the synthesis of the parent pyrazole system from the title dione. The procedure is designed to be robust and scalable for typical laboratory settings.

Materials and Reagents:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.1 - 1.5 eq)

-

Ethanol (or Glacial Acetic Acid as an alternative solvent)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 40 mL of ethanol. Stir the mixture at room temperature until the solid is fully dissolved.

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise over 5 minutes. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dione is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate.

-

Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer two more times with 25 mL of ethyl acetate.

-

Combine all organic layers and wash with 30 mL of brine.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product as a white to off-white solid.

Expected Yield and Characterization:

| Parameter | Expected Result |

| Yield | 80-95% |

| Appearance | White to off-white solid |

| ¹H NMR | Peaks corresponding to the CH₂ groups of the cyclohexane ring and the N-H proton of the pyrazole. |

| ¹³C NMR | Signals for the aliphatic carbons, the pyrazole carbons, and a quartet for the CF₃ carbon. |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the calculated molecular weight. |

Safety Precautions: Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol Variations: Expanding the Chemical Space

The true utility of this compound is its application in creating a diverse library of pyrazole derivatives by simply varying the hydrazine source. Using substituted hydrazines, such as aryl hydrazines, allows for the introduction of various functionalities at the N1 position of the pyrazole ring.[8]

Caption: Workflow for parallel synthesis of a pyrazole derivative library.

Example Reaction Data:

| Hydrazine Reactant | Solvent | Typical Yield | Key Application Area | Reference |

| Hydrazine Hydrate | Ethanol | >90% | Core Scaffold | [9] |

| Phenylhydrazine | Acetic Acid | 85-95% | Anti-inflammatory | [10] |

| 4-Chlorophenylhydrazine | Acetic Acid | 80-90% | Antibacterial | [11] |

| 4-Methylphenylhydrazine | Ethanol | 88-96% | Kinase Inhibitors | [1] |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Consider using glacial acetic acid as the solvent, which can catalyze the dehydration steps. |

| Product loss during work-up. | Ensure pH is neutral before extraction. Perform multiple extractions with the organic solvent. | |

| Formation of Regioisomers | Use of unsymmetrical substituted hydrazine. | The regioselectivity is often high, but isomers can form. Isomers can typically be separated by careful column chromatography. Characterize fractions thoroughly by NMR. |

| Side Product Formation | Self-condensation of the dione or decomposition of hydrazine at high temperatures. | Add the hydrazine slowly at a lower temperature before heating to reflux. Ensure an inert atmosphere if sensitive functional groups are present. |

Applications in Drug Discovery and Agrochemicals

The trifluoromethyl-pyrazole scaffold is a "privileged" structure found in numerous biologically active molecules. The synthetic route described herein provides access to compounds with potential applications across various fields.

-

Anti-inflammatory Agents: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, similar to the drug Celecoxib.[9][10]

-

Antibacterial Agents: The scaffold has been incorporated into novel compounds showing activity against drug-resistant bacteria.[1][11][12]

-

Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in many protein kinase inhibitors used in oncology.

-

Agrochemicals: The metabolic stability imparted by the CF₃ group makes these compounds excellent candidates for new herbicides and fungicides.[3]

Caption: Key application areas for trifluoromethyl-pyrazole derivatives.

Conclusion

The reaction of this compound with hydrazines is a powerful, efficient, and versatile method for synthesizing a wide array of trifluoromethyl-substituted pyrazoles. The operational simplicity, high yields, and the ability to easily generate diverse libraries make this protocol highly valuable for researchers in medicinal chemistry, drug discovery, and agrochemical development. The resulting compounds serve as high-value intermediates and potential lead candidates for a multitude of biological targets.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. youtube.com [youtube.com]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]